2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide
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Overview
Description
2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and a β-ketoester.
Bromination of Pyridine: Similar to the indole ring, the pyridine ring is brominated using bromine or NBS.
Coupling Reaction: The brominated indole and pyridine rings are coupled through a nucleophilic substitution reaction with acetamide, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the bromine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The bromine atoms on both the indole and pyridine rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, at the bromine positions.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, indole derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug discovery. Its structure may be modified to enhance its pharmacological properties, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound may find applications in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties could be harnessed for the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The bromine atoms may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(pyridin-2-yl)acetamide: Lacks the bromine substituents, which may result in different chemical and biological properties.
2-(4-chloro-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide: Similar structure but with chlorine atoms instead of bromine, potentially leading to different reactivity and biological activity.
2-(4-methyl-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide: Contains methyl groups instead of bromine, which may affect its chemical stability and biological interactions.
Uniqueness
The presence of bromine atoms in 2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide may confer unique properties, such as increased reactivity in substitution reactions and enhanced binding affinity for biological targets. These features make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H11Br2N3O |
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Molecular Weight |
409.07 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-(5-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H11Br2N3O/c16-10-4-5-14(18-8-10)19-15(21)9-20-7-6-11-12(17)2-1-3-13(11)20/h1-8H,9H2,(H,18,19,21) |
InChI Key |
NHPFWZMCLUVMEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=NC=C(C=C3)Br)C(=C1)Br |
Origin of Product |
United States |
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